molecular formula C17H20N4O B2615918 2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1797803-87-2

2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No.: B2615918
CAS No.: 1797803-87-2
M. Wt: 296.374
InChI Key: KPEJUZQMQMMALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide (CAS# 1797803-87-2) is a novel, first-in-class small molecule inhibitor of Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), an oncogene implicated in tumor progression, multidrug resistance, and metastasis . With a molecular formula of C17H20N4O and a molecular weight of 296.37 g/mol , this compound has demonstrated potent antitumor activity in various colorectal cancer (CRC) models, including patient-derived tumor organoids . Its mechanism of action involves the inhibition of CHD1L-mediated TCF-transcription, a key driver of epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) stemness . Treatment with this inhibitor leads to a dose-dependent decrease in TCF-transcription and induces mesenchymal-epithelial transition (MET), thereby promoting apoptosis in aggressive, quasi-mesenchymal phenotype cancer cells . Furthermore, lead optimization has yielded analogs with improved metabolic stability and oral bioavailability, enhancing their potential for in vivo studies . This product is intended for research purposes to further investigate the role of CHD1L in oncology, DNA repair pathways, and as a potential therapeutic strategy for cancer. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-phenyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(12-14-6-2-1-3-7-14)19-13-15-18-9-8-16(20-15)21-10-4-5-11-21/h1-3,6-9H,4-5,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEJUZQMQMMALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.

    Attachment of the Phenyl Group: The phenyl group is usually introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the pyrimidine and phenyl intermediates through a reductive amination reaction, where the amine group of the pyrimidine reacts with an aldehyde or ketone derivative of the phenyl compound in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis likely involves:

  • Nucleophilic substitution to introduce the pyrrolidine-pyrimidine moiety into the acetamide backbone.

  • Amide bond formation via coupling reactions (e.g., using EDC/HOBt or HATU activating agents).

  • Alkylation to link the phenyl group with the pyrimidine-pyrrolidine fragment.

For example, in similar acetamide syntheses, alkylating agents like 2-chloroacetyl chloride react with amines in biphasic systems (e.g., acetone with aqueous NaOH) to form amide intermediates .

Characterization Methods

The compound undergoes rigorous analytical validation:

Technique Purpose Key Observations
NMR Structural confirmationPeaks corresponding to aromatic protons, pyrrolidine ring signals, and amide NH groups
HPLC Purity assessmentRetention times (e.g., R_t ≈ 1.4–1.5 min in similar compounds)
MS Molecular weight verificationESI-MS showing [M+H]+ ions (e.g., ~296–300 m/z range)
Elemental Analysis Stoichiometric confirmationC, H, N content matching theoretical values

Chemical Stability and Reactivity

  • Solubility : Moderate in organic solvents (e.g., DMSO, ethyl acetate).

  • Hydrolysis : Amide bond may hydrolyze under acidic/basic conditions, yielding carboxylic acid derivatives.

  • Oxidation : Pyrrolidine ring susceptible to oxidation, forming lactams.

Scientific Research Applications

Inhibition of Vascular Endothelial Growth Factor Receptor

Research has demonstrated that derivatives of pyrimidine compounds, including 2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide, exhibit potent inhibitory effects on VEGFR. A study reported that certain derivatives were significantly more effective than standard inhibitors like semaxanib, showcasing their potential in antiangiogenic therapies and tumor growth inhibition in melanoma models .

Protein Kinase Inhibition

The compound has been evaluated for its ability to inhibit various protein kinases, which play crucial roles in cell signaling pathways related to cancer progression. The structure of the pyrimidine moiety contributes to its binding affinity and selectivity towards specific kinases .

Case Study 1: Anti-tumor Efficacy

In a preclinical study involving mouse models, compounds similar to this compound were tested for their anti-tumor efficacy. Results indicated significant reductions in tumor size and metastasis, attributed to the inhibition of angiogenesis mediated by VEGFR .

Case Study 2: Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to optimize the chemical structure of pyrimidine derivatives for enhanced biological activity. Modifications at various positions on the pyrimidine ring have yielded compounds with improved potency against multiple receptor tyrosine kinases (RTKs), highlighting the importance of structural diversity in drug design .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The phenyl and pyrrolidine groups contribute to the compound’s binding affinity and specificity, enhancing its effectiveness.

Comparison with Similar Compounds

Structural Analog: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt)phenylamino)acetamide (Compound 24)

Key Features :

  • Core : Cyclopenta[b]thiophene fused with pyrimidine.
  • Substituents : Sulfamoyl group, sodium salt, and acetamide linker.
  • Activity : Exhibits antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 0.8 µM) via ATP-binding site inhibition of tyrosine kinase receptors .

Comparison :

Parameter Target Compound Compound 24
Core Structure Pyrimidine + pyrrolidine Cyclopenta[b]thiophene + pyrimidine
Solubility Modifier Pyrrolidine Sodium sulfamoyl salt
Bioactivity Inferred kinase inhibition Confirmed antiproliferative activity (MCF7)
Binding Interaction Likely targets ATP pockets Direct ATP-site inhibition

The sodium sulfamoyl group in Compound 24 enhances aqueous solubility and electrostatic interactions with kinases, whereas the target compound’s pyrrolidine may improve membrane permeability .

Structural Analog: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide

Key Features :

  • Core : 4,6-Dimethylpyrimidine.
  • Linkage : Thioether bridge (C–S–C) instead of methylene.
  • Structural Data : Dihedral angle between pyrimidine and phenyl rings = 91.9°, indicating near-perpendicular orientation. Shorter Csp²–S bond (1.759 Å vs. Csp³–S = 1.795 Å) due to p-π conjugation .

Comparison :

Parameter Target Compound 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide
Linker Methylene (C–CH₂–N) Thioether (C–S–C)
Aromatic Interaction Planar acetamide-phenyl alignment Non-planar (perpendicular rings)
Electronic Effects Neutral methylene linker Electron-withdrawing sulfur

Structural Analog: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 15a)

Key Features :

  • Core : Pyridine-pyrimidine hybrid.
  • Substituents : Triazole and hydroxymethyl groups.
  • Synthesis: Purified via chloroform/methanol (95:5) recrystallization .

Comparison :

Parameter Target Compound Compound 15a
Heterocyclic System Pyrimidine-pyrrolidine Pyridine-pyrimidine-triazole
Polar Groups Pyrrolidine (tertiary amine) Hydroxymethyl (primary alcohol)
Synthetic Complexity Likely straightforward High (multi-step triazole coupling)

Structural Analog: 2-(2-n-Butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide

Key Features :

  • Core : Hydroxy-methylpyrimidine.
  • Substituents : n-Butyl and dimethylamide groups.
  • Synthesis : Prepared via pentanamidine reaction under basic conditions .

Comparison :

Parameter Target Compound 2-(2-n-Butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide
Substituents Phenyl, pyrrolidine n-Butyl, hydroxy, dimethylamide
Polarity Moderate (pyrrolidine) High (hydroxy, dimethylamide)
Applications Kinase inhibition (inferred) Agricultural or industrial intermediate (inferred)

The analog’s hydroxy and dimethylamide groups suggest utility in polar environments, contrasting with the target compound’s aromatic and aliphatic features .

Critical Analysis

  • Activity Gaps : While analogs like Compound 24 show confirmed antiproliferative effects, the target compound’s bioactivity remains theoretical and warrants empirical validation.
  • Synthetic Feasibility : The absence of complex heterocycles (e.g., triazoles or fused thiophenes) in the target compound suggests a more straightforward synthesis compared to analogs like Compound 15a .

Biological Activity

2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl group attached to an acetamide moiety, with a pyrimidine ring substituted by a pyrrolidine group. Its molecular formula is C18H22N4C_{18}H_{22}N_{4}, and it has a molecular weight of 306.40 g/mol. The structural composition suggests potential interactions with biological targets, particularly in the central nervous system and microbial pathogens.

Research indicates that compounds similar to this compound may act as modulators of ion channels, specifically the Kv7.2 (KCNQ2) potassium channel. These channels are crucial for neuronal excitability and have been implicated in various neurological disorders . The compound's ability to influence channel activity suggests potential applications in treating conditions such as epilepsy and neuropathic pain.

Antimicrobial Activity

Antibacterial Properties
The compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that derivatives of similar structures can have minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Pathogen
2-Phenyl-N-(4-(pyrrolidin-1-yl)pyrimidin)0.0039Staphylococcus aureus
0.025Escherichia coli
Other Pyrrole Derivative0.0125Streptococcus pneumoniae
0.0063Pseudomonas aeruginosa

Case Studies

A study published in PubMed Central explored the biological activity of a series of compounds related to this compound, identifying significant variations in activity based on structural modifications . The findings highlighted that the position of substituents on the pyrrolidine ring influenced both inhibitory and activating properties towards Kv7.2 channels.

Research Findings

Recent research emphasizes the importance of structure-activity relationships (SAR) in determining the efficacy of these compounds. For instance, modifications to the pyrrolidine ring can lead to substantial changes in biological activity, with certain configurations enhancing antibacterial properties while others diminish them .

Table 2: Structure-Activity Relationship Observations

Modification TypeEffect on ActivityReference
Substitution at 3-positionLoss of activity
Substitution at 4-positionRetained activity
Ring enlargementTotal loss of activity

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrimidine core functionalization and acetamide coupling. For example:

Pyrimidine Core Preparation : React 4-chloropyrimidine with pyrrolidine under reflux in acetonitrile to introduce the pyrrolidin-1-yl group.

Methylation : Treat the intermediate with formaldehyde and a reducing agent (e.g., NaBH₃CN) to attach the methyl group.

Acetamide Coupling : Use a coupling reagent (e.g., EDC/HOBt) to conjugate phenylacetic acid to the pyrimidine-methylamine intermediate.

  • Optimization Tips :
  • Catalysts : Palladium-based catalysts improve coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control : Maintain 60–80°C during coupling to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR. For example, the pyrrolidine protons appear as a multiplet at δ 1.8–2.0 ppm, while the pyrimidine methyl group resonates at δ 3.3–3.5 ppm .
  • LC-MS : Verify molecular weight (e.g., observed [M+H]⁺ at m/z 376.0 in related pyrimidine-acetamide analogs) .
  • HPLC : Assess purity (>95% required for pharmacological studies) using a C18 column and acetonitrile/water gradient .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during bulk handling .
  • Ventilation : Work in a fume hood to avoid inhalation (GHS H335: Respiratory tract irritation) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational models aid in predicting the reactivity or biological interactions of this compound?

  • Methodological Answer :
  • Reactivity Prediction : Use quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. ICReDD’s approach combines computational screening with experimental validation to identify optimal reaction conditions .
  • Docking Studies : Employ software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). The pyrimidine and acetamide moieties likely engage in hydrogen bonding with active-site residues .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in kinase inhibition assays) to identify outliers. Adjust for variables like cell line heterogeneity or assay protocols .
  • Dose-Response Validation : Replicate experiments using standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Structural Confirmation : Verify compound identity via X-ray crystallography if conflicting bioactivity is observed .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the acetamide or pyrimidine moieties .
  • Formulation : Use cyclodextrin-based carriers or lipid nanoparticles to enhance aqueous solubility .
  • Structural Modifications : Replace the pyrrolidine group with a morpholine ring to reduce logP and improve hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.